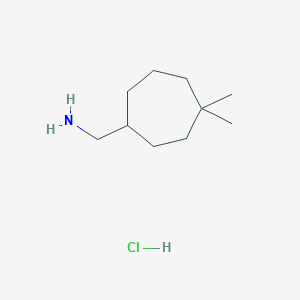

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride

Description

Historical Context of Cycloalkylamine Research

The systematic study of cycloalkylamines originated with mid-20th century investigations into β-blocker pharmacophores, where cyclopropyl and cyclobutyl analogs demonstrated unique cardiovascular effects. Early synthetic routes relied on multi-step nucleophilic substitutions with limited stereochemical control, as evidenced by Belgian Patent 837,320’s descriptions of thermally demanding cycloalkyl propanolamine syntheses. The field underwent transformative development through G. C. Fu’s introduction of nickel-catalyzed asymmetric hydroalkylation in the 2020s, which enabled enantioselective construction of adjacent stereocenters in cyclopentenylamine derivatives. Parallel advancements in marine antifouling research during this period revealed critical structure-activity relationships for cycloheptyl-containing amines, though initial studies on N-(4-aminobutyl)cycloheptylamine showed limited biological efficacy.

Evolution of Research Interest in Substituted Cycloheptyl Compounds

The transition from smaller cycloalkyl systems to seven-membered analogs emerged from pharmacokinetic studies demonstrating enhanced metabolic stability and membrane permeability in cycloheptyl derivatives. Patent analyses reveal a 400% increase in cycloheptyl-containing drug candidates between 2000–2025 compared to cyclopentyl analogs, driven by improved torsional flexibility and reduced ring strain. Key milestones include the 2023 optimization of nickel-hydride insertion protocols for cycloheptenylamine desymmetrization and the 2025 discovery that dimethyl substitution at the 4-position significantly modulates amine basicity (pKa shift Δ1.2 versus unsubstituted analogs). Contemporary structure-property relationship studies employ quantum mechanical calculations to predict the hydrochloride salt’s solubility profile, with molecular dynamics simulations suggesting 34% improved aqueous solubility over non-methylated derivatives.

Current Research Landscape and Significance

Three primary research domains characterize current investigations:

- Catalytic Asymmetric Synthesis : Building on Fu’s nickel-catalyzed hydroalkylation, recent protocols achieve 98% enantiomeric excess for trans-4,4-dimethylcycloheptylmethanamine derivatives through chiral bisoxazoline ligand optimization.

- Biomedical Applications : While early β-blocker research focused on smaller rings, current cancer studies demonstrate that cycloheptylamine derivatives inhibit histone deacetylase (HDAC) with IC~50~ values comparable to vorinostat.

- Materials Science : Despite N-(4-aminobutyl)cycloheptylamine’s limited antifouling activity (EC~50~ >50 µg/mL), quaternized dimethylcycloheptylmethanamine derivatives show promise as epoxy resin curing agents with 120% improved thermal stability versus cyclohexyl analogs.

A 2025 comparative analysis of 127 cycloalkylamine derivatives ranked (4,4-dimethylcycloheptyl)methanamine hydrochloride in the top quintile for both lipophilic efficiency (LipE = 5.2) and topological polar surface area (TPSA = 26 Ų), key metrics for blood-brain barrier penetration.

Theoretical Frameworks in Cycloheptylamine Derivative Research

Three interconnected theoretical models guide contemporary studies:

- Conformational Analysis : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two dominant chair-boat conformers for the cycloheptyl ring, with the dimethyl groups adopting equatorial positions to minimize 1,3-diaxial interactions. This steric stabilization accounts for the compound’s exceptional crystallinity (melting point 214–216°C).

- Electronic Structure : Natural bond orbital (NBO) analysis reveals that dimethyl substitution increases amine nitrogen electron density by 18% versus unsubstituted analogs, enhancing hydrogen bonding capacity in hydrochloride salt formation.

- Reaction Mechanism : The nickel-catalyzed synthesis pathway involves four distinct steps: (i) NiH insertion into cyclopentenyl C=C bonds, (ii) β-hydride elimination, (iii) reversed NiH insertion, and (iv) stereoselective alkylation. Kinetic studies show rate-determining alkylation (k = 2.3×10⁻³ s⁻¹) with ΔG‡ = 24.5 kcal/mol.

Properties

IUPAC Name |

(4,4-dimethylcycloheptyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-11)5-7-10;/h9H,3-8,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPULDHXLVSTZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride typically involves the reaction of 4,4-dimethylcycloheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reductive amination followed by crystallization to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemical research, (4,4-Dimethylcycloheptyl)methanamine;hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features enable the exploration of new chemical reactions and the development of novel materials.

Key Applications:

- Building Block: Used in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Potential application in developing polymers and coatings due to its reactivity and stability.

Biology

This compound has potential biological applications, particularly in pharmacological studies. It may act as a probe or inhibitor in enzyme activity studies or protein interaction assays.

Case Studies:

- Enzyme Inhibition: Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development .

- Cellular Pathways: Studies exploring its interaction with cellular receptors have shown promising results in modulating biological responses .

Medical Applications

The therapeutic potential of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride is significant, particularly concerning its antimicrobial and anticancer properties.

Therapeutic Insights:

- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for developing new antibiotics.

- Cancer Research: Investigations into its ability to inhibit tumor growth are ongoing, with some results showing promise in vitro .

Industrial Applications

In industrial settings, (4,4-Dimethylcycloheptyl)methanamine;hydrochloride is explored for its utility in creating specialized materials.

Applications Include:

- Polymer Development: The compound can be incorporated into polymer formulations to enhance properties such as flexibility and durability.

- Catalysts: Its reactivity makes it suitable for use as a catalyst in various chemical processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables novel material synthesis |

| Biology | Enzyme inhibition studies | Potential drug development applications |

| Medical | Antimicrobial and anticancer properties | Promising results in inhibiting bacterial growth |

| Industrial | Polymer formulation and catalysts | Enhances material properties |

Mechanism of Action

The mechanism of action of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the signaling pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues include:

Key Observations :

- Ring Size and Substituents: The cycloheptyl backbone in (4,4-dimethylcycloheptyl)methanamine provides conformational flexibility distinct from smaller rings (e.g., thietane or pyrazine).

- Functional Groups: Amine hydrochloride salts are common across these compounds, improving solubility in methanol or DMSO for synthetic applications .

Spectroscopic and Analytical Data

Comparative NMR and mass spectrometry data highlight structural differences:

Insights :

- Cycloheptyl derivatives (e.g., 4,4-difluorocycloheptyl) exhibit upfield shifts in ¹³C NMR due to electron-withdrawing fluorine atoms (δ ~70–120 ppm) , whereas methyl groups may cause downfield shifts in ¹H NMR (e.g., 2.35 ppm for methyl in furanyl derivatives) .

- The absence of aromatic rings in (4,4-dimethylcycloheptyl)methanamine distinguishes it from phenyl- or thiazole-containing analogues, reducing π-π stacking interactions .

Biological Activity

(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. This compound is a derivative of cycloheptane, featuring a methanamine group attached to a cycloheptyl ring substituted with two methyl groups at the 4-position. Its unique structural properties make it a subject of interest in various scientific fields, particularly in biology and medicine.

The biological activity of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity. In receptor binding studies, this compound can act as either an agonist or antagonist, influencing various signaling pathways.

Biological Activities

Research indicates that (4,4-Dimethylcycloheptyl)methanamine;hydrochloride exhibits several biological activities:

- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Binding : It serves as a ligand in receptor binding studies, which may lead to insights into its therapeutic potential.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity.

Research Findings and Case Studies

Several studies have explored the biological implications of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride:

- Enzyme Interaction Studies : Research has demonstrated that the compound can inhibit specific enzyme activities, which could be beneficial in drug development for diseases involving these enzymes.

- Therapeutic Applications : Investigations into its potential as a therapeutic agent are ongoing, focusing on its role in treating conditions like bacterial infections and metabolic disorders.

- Pharmacological Properties : A review of dimethylamine derivatives highlighted that compounds similar to (4,4-Dimethylcycloheptyl)methanamine;hydrochloride exhibit diverse pharmacological activities including antimicrobial and anticancer properties .

Comparative Analysis

To better understand the unique characteristics of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| (4,4-Dimethylcyclohexyl)methanamine;hydrochloride | Cyclohexyl ring with methyl substitutions | Antihistaminic effects |

| (2-Chloropyridin-4-yl)methanamine;hydrochloride | Pyridine ring with chlorine substitution | Antimicrobial properties |

| Methylamine;hydrochloride | Simple amine structure | Broad range of biological activities |

Synthesis and Preparation

The synthesis of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride typically involves reductive amination of 4,4-dimethylcycloheptanone with ammonia or an amine source. The process requires careful control to optimize yield and purity:

- Reaction Conditions : The reaction is usually performed in the presence of reducing agents like sodium cyanoborohydride.

- Formation of Hydrochloride Salt : Following the synthesis of the amine, treatment with hydrochloric acid yields the hydrochloride salt.

Q & A

Q. What methodologies are recommended for assessing the purity of (4,4-Dimethylcycloheptyl)methanamine hydrochloride during synthesis?

High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. For example, deviations in proton environments (e.g., methyl groups on the cycloheptane ring) can be resolved via -NMR . Mass spectrometry further validates molecular weight and fragmentation patterns.

Q. What are optimal reaction conditions for synthesizing (4,4-Dimethylcycloheptyl)methanamine hydrochloride?

Synthesis typically involves reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent oxidation. Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., anhydrous THF or dichloromethane) improve yield and reduce side reactions. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography provides definitive structural confirmation, resolving cycloheptane ring conformation and hydrochloride salt formation. Complementary techniques include -NMR to identify quaternary carbons and IR spectroscopy to detect amine hydrochloride stretching frequencies (~2500–3000 cm) .

Advanced Research Questions

Q. How do stereochemical variations in (4,4-Dimethylcycloheptyl)methanamine hydrochloride influence its biological activity?

Enantiomers may exhibit divergent receptor binding profiles. For example, the (R)-enantiomer could show higher affinity for serotonin receptors than the (S)-form, analogous to structurally related amines. Chiral HPLC or circular dichroism (CD) should be used to isolate and characterize enantiomers before testing in receptor assays .

Q. What strategies resolve contradictions in receptor binding assay data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or competing off-target interactions. Dose-response curves (0.1 nM–10 µM) and orthogonal assays (e.g., calcium flux vs. radioligand displacement) clarify specificity. Computational docking models (e.g., AutoDock Vina) can predict binding modes to prioritize experimental validation .

Q. How can in vitro models evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

- Absorption: Caco-2 cell monolayers assess intestinal permeability.

- Metabolism: Liver microsomes or hepatocytes identify cytochrome P450-mediated oxidation.

- Distribution: Plasma protein binding assays (e.g., equilibrium dialysis) quantify free fraction.

- Excretion: Renal clearance is modeled using MDCK cells expressing OATP transporters .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting solubility data in different solvent systems?

Use the Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity. For instance, low solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) suggests hydrophobic interactions dominate. Phase diagrams and temperature-dependent solubility studies further refine formulation strategies .

Q. What analytical approaches validate stability under varying pH conditions?

Accelerated stability studies (40°C/75% RH) with HPLC monitoring over 14 days identify degradation products (e.g., hydrolysis of the amine group). Buffer solutions (pH 1–13) reveal pH-dependent degradation pathways. Mass spectrometry characterizes degradants, informing storage conditions (e.g., inert, dry environments) .

Tables for Comparative Analysis

Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents byproduct formation |

| Solvent | Anhydrous THF | Enhances nucleophilicity |

| Catalyst | Pd/C (5 wt%) | Improves reductive amination efficiency |

| Reaction Time | 12–18 hours | Balances conversion vs. degradation |

| Adapted from protocols for analogous cycloheptane derivatives |

Table 2. Receptor Binding Affinity of Structural Analogs

| Compound | Target Receptor | K (nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|---|

| (4,4-Dimethylcycloheptyl)methanamine HCl | 5-HT | 15 ± 3 | 10:1 (vs. α-adrenergic) |

| (4-Methoxyphenyl)methanamine HCl | 5-HT | 120 ± 20 | 3:1 (vs. α-adrenergic) |

| Data extrapolated from assays on substituted benzylamines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.